Baclofen-d4 (Major)

Description

Overview of Deuterium (B1214612) Substitution in Pharmacological Research

Deuterium, a stable isotope of hydrogen, has one proton and one neutron in its nucleus, making it about twice as heavy as protium (B1232500) (the most common isotope of hydrogen). The substitution of hydrogen with deuterium, a process known as deuteration, is a subtle yet profound structural modification. nih.gov This seemingly minor change can significantly impact a drug molecule's properties due to the "Deuterium Kinetic Isotope Effect" (DKIE). informaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. informaticsjournals.co.in

This increased metabolic stability can lead to several advantageous changes in a drug's pharmacokinetic profile, including:

Reduced clearance

Prolonged half-life informaticsjournals.co.in

Increased systemic exposure

Decreased formation of specific, potentially toxic, metabolites nih.gov

These modifications can translate into improved efficacy, a better safety profile, and potentially a reduced dosing frequency. nih.govinformaticsjournals.co.in The world's first FDA-approved deuterated drug, deutetrabenazine, exemplifies the clinical success of this approach. nih.gov

Rationale for Research Focus on Baclofen-d4 (Major)

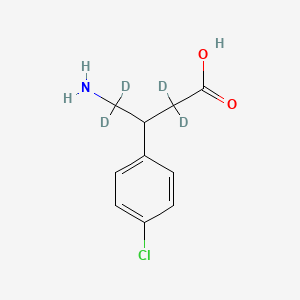

Baclofen-d4 is the deuterium-labeled analog of baclofen (B1667701), a gamma-aminobutyric acid (GABA) derivative used as a muscle relaxant. sigmaaldrich.commedchemexpress.eumedchemexpress.com In Baclofen-d4, four hydrogen atoms on the butyl chain have been replaced with deuterium. lgcstandards.com This specific deuterated compound has garnered significant attention in the research community, not as a therapeutic agent itself, but as an invaluable tool for bioanalytical and metabolic investigations.

Baclofen-d4 serves as an exemplary model for studying the effects of deuteration on a well-characterized pharmaceutical agent. Its primary and most crucial role is as an internal standard in quantitative analysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govresearchgate.net

The use of a deuterated analog as an internal standard is considered the gold standard in bioanalytical method development. nih.govresearchgate.net Because Baclofen-d4 is chemically almost identical to baclofen, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows it to effectively compensate for variations in sample processing and potential matrix effects, which can interfere with the accuracy of quantification. nih.govresearchgate.net

Table 1: Properties of Baclofen and Baclofen-d4 (Major)

| Property | Baclofen | Baclofen-d4 (Major) |

| Chemical Formula | C₁₀H₁₂ClNO₂ | C₁₀H₈D₄ClNO₂ sigmaaldrich.com |

| Molecular Weight | 213.66 g/mol | 217.69 g/mol sigmaaldrich.com |

| Primary Use in Research | Analyte | Internal Standard caymanchem.comnih.govresearchgate.net |

This table provides a comparison of the basic chemical properties of Baclofen and its deuterated analog, Baclofen-d4 (Major).

The application of Baclofen-d4 has been instrumental in the development of highly sensitive and robust bioanalytical methods for the quantification of baclofen in various biological matrices, including plasma and hair. nih.govnih.gov These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment. nih.gov

For instance, a validated LC-MS/MS method using Baclofen-d4 as an internal standard was developed for the quantification of baclofen in human plasma. nih.gov This method demonstrated high sensitivity and precision, allowing for accurate measurement of baclofen concentrations. researchgate.net Similarly, another LC-MS/MS method was developed to measure baclofen levels in hair, providing a tool to assess long-term exposure and compliance in patients. nih.gov

While baclofen itself undergoes limited metabolism, with a significant portion of the dose excreted unchanged, the use of isotopically labeled compounds like Baclofen-d4 is fundamental for elucidating the metabolic pathways of other drugs. nih.govmusechem.com The principles and techniques refined through the use of model compounds like Baclofen-d4 are broadly applicable to the study of drug metabolism in general. researchgate.netresearchgate.net By providing a clear and accurate way to differentiate between the parent drug and its metabolites, stable isotope labeling facilitates a deeper understanding of how drugs are processed in the body, a critical aspect of ensuring their safety and efficacy. researchgate.net

Table 2: Bioanalytical Methods Utilizing Baclofen-d4

| Analytical Technique | Matrix | Purpose | Key Finding | Reference |

| LC-MS/MS | Human Plasma | Quantification of Baclofen | Developed a sensitive and validated method for pharmacokinetic studies. | nih.gov |

| LC-MS/MS | Hair | Quantification of Baclofen | Enabled assessment of long-term compliance in patients. | nih.gov |

| LC-MS/MS | Human Plasma | High-Throughput Quantification | Established a rapid and reliable method for routine sample analysis. | researchgate.net |

This interactive table summarizes key research findings from studies that have employed Baclofen-d4 as an internal standard.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Baclofen D4

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. These methods can be broadly categorized into those involving C-H bond activation and subsequent hydrogen isotope exchange (HIE). researchgate.netsnnu.edu.cn

General Principles of C-H Deuteration

C-H deuteration relies on the activation of a carbon-hydrogen bond, making it susceptible to cleavage and replacement with a carbon-deuterium bond. This can be achieved under various conditions, including acid/base catalysis or transition metal catalysis. researchgate.net The efficiency and selectivity of deuteration depend on the nature of the C-H bond (e.g., aromatic vs. aliphatic, primary vs. secondary vs. tertiary), the chosen catalyst, and the deuterium source. nih.gov Common deuterium sources include deuterium gas (D2), heavy water (D2O), and deuterated solvents. snnu.edu.cnnih.gov Late-stage deuteration, which introduces deuterium into a complex molecule at a late step in the synthesis, is often preferred for its efficiency and atom economy. researchgate.netsnnu.edu.cn

Catalytic Approaches to Deuteration (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed reactions are powerful tools for C-H deuteration, offering high selectivity and functional group tolerance. nih.govthieme-connect.com These methods often employ a directing group within the substrate to guide the catalyst to a specific C-H bond, enabling regioselective deuteration. thieme-connect.comacs.org For instance, palladium can catalyze the ortho-deuteration of phenylacetic acid derivatives. thieme-connect.com Nondirected approaches have also been developed, allowing for the deuteration of arenes without a directing group, which is particularly useful for complex substrates. nih.govacs.org These reactions often utilize D2O as a convenient and inexpensive deuterium source. nih.govacs.org The choice of ligand is crucial in these catalytic systems, influencing the activity and selectivity of the deuteration process. nih.govthieme-connect.com

Precursor Selection and Chemical Routes for Baclofen (B1667701) Synthesis (General Overview to contextualize D4)

The synthesis of Baclofen, and by extension Baclofen-d4, can be approached through various chemical routes starting from different precursors. A common precursor is 4-chlorobenzaldehyde (B46862). samipubco.comchim.it One established method involves a Wittig olefination–Claisen rearrangement protocol. samipubco.com In this sequence, 4-chlorobenzaldehyde undergoes a Wittig reaction, followed by a Claisen rearrangement to form 2-(4-chlorophenyl)pent-4-enal. This intermediate is then converted to Baclofen through several steps including reduction, tosylation, azide (B81097) formation and reduction, and oxidative ozonolysis. samipubco.com

Another strategy begins with 3-(4-chlorophenyl)glutaric acid, which is converted to its anhydride (B1165640). google.com This anhydride can then be subjected to asymmetric esterification and subsequent Curtius or Hofmann rearrangement to yield chiral Baclofen. google.com Other synthetic routes utilize precursors like β-aryl-γ-lactams, which can be hydrolyzed to form Baclofen. mdpi.com The synthesis of these lactams can start from benzylidenemalonates via a Michael addition of nitromethane. mdpi.com A chemoenzymatic approach has also been described, starting from 4-chlorobenzaldehyde and proceeding through a Knoevenagel condensation and subsequent enzymatic resolution. chim.it

A different industrial approach involves the C-C bond formation between 4-chlorobenzyl cyanide and chloroacetic acid, followed by the reduction of the nitrile group to afford Baclofen. thieme-connect.com Biocatalytic methods have also been developed, for example, the desymmetric hydrolysis of 3-(4-chlorophenyl)-glutaronitrile using a nitrilase to produce a key chiral precursor for Baclofen synthesis. nih.gov

Specific Synthetic Approaches for Baclofen-d4 (or related deuterated baclofen analogs)

The synthesis of Baclofen-d4 specifically involves the introduction of four deuterium atoms into the Baclofen structure. The IUPAC name for Baclofen-d4 is 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid, indicating that the deuterium atoms are located on the aromatic ring. veeprho.com

Targeted Deuteration of Aromatic and Aliphatic Positions

The targeted deuteration of the aromatic ring of a Baclofen precursor is a key step in the synthesis of Baclofen-d4. This can be achieved through hydrogen isotope exchange reactions on a suitable precursor containing the 4-chlorophenyl group. Palladium-catalyzed C-H deuteration methods are particularly well-suited for this purpose, allowing for the selective replacement of hydrogen atoms on the aromatic ring with deuterium from a source like D2O. nih.govacs.org The specific conditions, including the choice of palladium catalyst, ligand, and reaction temperature, would be optimized to achieve high levels of deuterium incorporation at the desired positions (2, 3, 5, and 6) of the phenyl ring.

While Baclofen-d4 specifically refers to the aromatically deuterated compound, methods also exist for deuterating the aliphatic backbone. For instance, organophotocatalytic methods have been developed for the α-deuteration of unprotected primary amines using D2O as the deuterium source, which could be applied to the ester of Baclofen. nih.gov

Stereoselective Synthesis of Deuterated Baclofen Enantiomers

The synthesis of specific enantiomers of deuterated Baclofen, such as (R)-Baclofen-d4 and (S)-Baclofen-d4, is important for stereospecific studies. daicelpharmastandards.com This can be achieved by combining stereoselective synthesis strategies for Baclofen with deuteration techniques.

One approach is to perform the deuteration on a racemic or achiral precursor and then resolve the resulting deuterated Baclofen into its enantiomers. Chemical resolution using a chiral resolving agent, such as (S)-(–)-α-phenylethylamine, has been used for the large-scale production of (R)-Baclofen. thieme-connect.com

Alternatively, an enantioselective synthesis can be employed from the outset. For example, asymmetric hydrogenation of a suitable precursor can yield a specific enantiomer of Baclofen. thieme-connect.com Enzymatic desymmetrization of a meso-diester precursor is another powerful method to obtain enantiomerically pure intermediates that can then be converted to the desired Baclofen enantiomer. thieme-connect.com These stereoselective methods can be adapted to use deuterated starting materials or to incorporate a deuteration step at an appropriate stage to yield the enantiomerically pure deuterated Baclofen. For instance, a chiral precursor obtained through enzymatic resolution could be subjected to palladium-catalyzed deuteration before its final conversion to (R)- or (S)-Baclofen-d4.

Isotopic Enrichment and Purity Assessment in Deuterated Baclofen Synthesis

The primary goal in the synthesis of deuterated compounds like Baclofen-d4 is to achieve a high percentage of the desired deuterated form (d4) with minimal presence of other isotopic forms (d1, d2, d3, etc.). caymanchem.com Isotopic enrichment refers to the process of increasing the concentration of a specific isotope of an element beyond its natural abundance. Purity assessment is the subsequent evaluation to confirm the success of this enrichment and to quantify the isotopic distribution.

Methodologies for Determining Deuterium Incorporation

Several analytical techniques are employed to determine the level and location of deuterium incorporation in the Baclofen-d4 molecule. These methods are essential for quality control and for ensuring the reliability of the labeled compound in its applications.

Mass Spectrometry (MS): This is a primary technique for assessing isotopic purity. rsc.orgalmacgroup.com High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). rsc.orgresearchgate.netnih.gov By analyzing the mass-to-charge ratio of the ions, the relative abundance of Baclofen-d4 compared to its less-deuterated counterparts can be accurately determined. researchgate.netnih.gov For instance, a purity of ≥99% for deuterated forms (d1-d4) has been reported for some batches of (±)-Baclofen-d4. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, is a powerful tool for confirming the structural integrity and the specific sites of deuterium labeling. rsc.orgnih.gov ¹H NMR can show the reduction or absence of signals at positions where hydrogen has been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule. This method provides valuable insights into the regioselectivity of the deuteration reaction. nih.gov

The combination of MS and NMR provides a comprehensive analysis of isotopic enrichment, offering both quantitative data on isotopic distribution and qualitative confirmation of the labeling positions. rsc.org

Table 1: Analytical Methods for Isotopic Purity Assessment

| Analytical Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Determines the isotopic distribution and calculates the percentage of isotopic enrichment by quantifying the relative abundance of different isotopologues. rsc.orgalmacgroup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific locations of deuterium atoms within the molecule and provides information on the structural integrity of the compound. rsc.orgnih.gov |

Challenges in Achieving High Isotopic Purity

The synthesis of deuterated compounds with high isotopic purity presents several challenges that researchers and manufacturers must overcome.

Incomplete Reactions and Isotopic Scrambling: One of the main hurdles is ensuring the complete replacement of hydrogen with deuterium at the targeted positions. Incomplete reactions can lead to a mixture of isotopologues with varying degrees of deuteration (e.g., d1, d2, d3). Isotopic scrambling, where deuterium atoms are unintentionally introduced at other positions in the molecule, can also occur, leading to impurities.

Purification of Isotopic Mixtures: Common purification techniques like chromatography are often ineffective at separating molecules that only differ by their isotopic composition. nih.gov This means that the isotopic purity of the final product is largely determined by the efficiency and specificity of the deuteration reaction itself.

Cost and Availability of Deuterated Reagents: The synthesis of deuterated compounds often requires specialized and expensive deuterated reagents and solvents. globalgrowthinsights.com The cost and availability of these starting materials can be a significant factor, particularly for large-scale production. globalgrowthinsights.com

Potential for Deuterium Loss: There is a risk of deuterium loss from the labeled compound through exchange with protons from the environment, especially if the deuterium atoms are in labile positions. sigmaaldrich.com This can compromise the accuracy of analytical results when the compound is used as an internal standard. sigmaaldrich.com Careful selection of the deuteration site to be on a stable part of the molecule, such as the aromatic ring in Baclofen-d4, helps to mitigate this issue.

Table 2: Common Compounds Mentioned

| Compound Name |

|---|

| Baclofen |

| Baclofen-d4 |

| Benzofuranone derivative (BEN-d2) |

| Eplerenone-d3 (EPL-d3) |

| Ethyl 3-(4-bromophenyl)-3-oxopropanoate (EBPO) |

| Oxybutynin-d5 (OXY-d5) |

| Propafenone-d7 (PRO-d7) |

| Tamsulosin-d4 (TAM-d4) |

Analytical Methodologies Employing Baclofen D4 As an Internal Standard

Principles of Internal Standard Utilization in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to samples, standards, and controls. numberanalytics.com The fundamental principle is that the IS and the analyte of interest should behave similarly throughout the analytical process, from sample preparation to detection. scioninstruments.com By measuring the ratio of the analyte's response to the IS's response, variations that occur during the procedure can be compensated for, leading to more accurate and precise results. numberanalytics.comwikipedia.org Stable isotope-labeled compounds, such as Baclofen-d4, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to the analyte, yet they are distinguishable by their mass-to-charge ratio. scioninstruments.comtandfonline.com

Compensation for Matrix Effects in Complex Biological Samples

Biological samples like plasma, urine, and hair are complex mixtures containing numerous endogenous components. researchgate.netnih.gov During mass spectrometric analysis, these components can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect. scioninstruments.com This can lead to either ion suppression or enhancement, causing inaccurate quantification. scioninstruments.com

An ideal internal standard, particularly a stable isotope-labeled one like Baclofen-d4, co-elutes with the analyte and experiences the same matrix effects. waters.com Because the ratio of the analyte to the internal standard is used for quantification, any suppression or enhancement of the signal affects both compounds proportionally, thus canceling out the effect. scioninstruments.comwaters.com This compensation is crucial for achieving reliable measurements in complex matrices. tandfonline.comnih.gov The ability of a stable isotope-labeled internal standard to track and correct for these variations is a primary reason for its widespread use in bioanalysis. nih.gov

Enhancement of Analytical Accuracy and Precision

The use of an internal standard significantly improves both the accuracy and precision of analytical methods. numberanalytics.commonadlabtech.com Accuracy is enhanced by correcting for the loss of analyte during sample extraction and processing, as well as for fluctuations in instrument response. numberanalytics.comchromatographyonline.com Since the internal standard is added at the beginning of the sample preparation process, any loss experienced by the analyte is mirrored by a proportional loss of the internal standard. nih.gov

Precision, or the reproducibility of measurements, is improved by minimizing the impact of variations in injection volume, instrument drift, and other random errors. scioninstruments.comchromatographyonline.com By normalizing the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to more consistent and reliable results. numberanalytics.comscioninstruments.com Several studies quantifying baclofen (B1667701) in human plasma have demonstrated high degrees of accuracy and precision when using Baclofen-d4 as the internal standard. iscientific.orgsphinxsai.comresearchgate.net

Development and Validation of Mass Spectrometry-Based Assays

Baclofen-d4 is predominantly used as an internal standard in mass spectrometry-based assays, which offer high sensitivity and selectivity. caymanchem.comcaymanchem.com The development of these methods involves creating a robust procedure for sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation to ensure the method is fit for its intended purpose. sphinxsai.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the most common technique for the quantification of baclofen in biological fluids, with Baclofen-d4 being the preferred internal standard. nih.govoup.com These methods are valued for their ability to accurately measure low concentrations of the drug in complex matrices like human plasma and cerebrospinal fluid. nih.govmdpi.com

Numerous validated LC-MS/MS methods have been published. For instance, a high-throughput method for baclofen in human plasma utilized solid-phase extraction (SPE) with a 96-well plate format, achieving a lower limit of quantitation (LLOQ) of 5.023 ng/mL. iscientific.org Another study reported a method validated over a concentration range of 20.1 ng/mL to 1000 ng/mL in human plasma, also using SPE for sample preparation. sphinxsai.com Protein precipitation is another common extraction technique employed in these assays. mdpi.comfda.gov The use of Baclofen-d4 in these methods is repeatedly cited as essential for compensating for matrix effects and ensuring accurate quantification. nih.govoup.com

The following table summarizes parameters from several published LC-MS/MS methods that use Baclofen-d4 as an internal standard.

| Parameter | Study 1 iscientific.org | Study 2 sphinxsai.com | Study 3 mdpi.com | Study 4 fda.gov |

| Matrix | Human Plasma | Human Plasma | Human Plasma, CSF | Human Plasma |

| Extraction | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation |

| LC Column | BDS Hypersil C8 (100 x 4.6mm, 5µm) | Kromasil 100-5C8 (150 x 4.6mm) | Crownpak CR(+) (150 x 4.0mm, 5µm) | Phenomenex, Synergi Polar-RP (50 X 2.0 mm, 4µm) |

| Mobile Phase | 2mM Ammonium (B1175870) formate (B1220265) w/ 0.02% formic acid: Acetonitrile (B52724) (85:15) | Acetonitrile: 10mM Ammonium acetate (B1210297) (80:20) | 0.4% Formic acid in Water / 0.4% Formic acid in Acetonitrile | Not specified |

| Ionization | ESI Positive | ESI Positive | APCI Positive | TIS Positive |

| MRM Transition (Baclofen) | Not specified | m/z 214.0 > 115.2 | m/z 214.10 > 151.10 | m/z 214.1 > 151.1 |

| MRM Transition (Baclofen-d4) | Not specified | m/z 218.0 > 119.3 | m/z 218.15 > 155.10 | m/z 218.1 > 155.1 |

| Linear Range | 5.023 - 1000 ng/mL | 20.1 - 1000 ng/mL | 1 - 1500 ng/mL | 20.0 - 2000 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-MS/MS for baclofen analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. In GC-MS, deuterated compounds like Baclofen-d4 are effective internal standards because they have similar chemical structures and chromatographic behavior to the analyte. wikipedia.org The use of Baclofen-d4 is specifically intended for quantification by either GC- or LC-MS. caymanchem.comcaymanchem.com The principles of compensating for variations during sample preparation and analysis remain the same as in LC-MS.

Optimization of Chromatographic Separation and Detection Parameters

Optimizing chromatographic conditions is vital for separating the analyte from matrix interferences and ensuring a robust and reproducible assay. iscientific.orgijsr.net For baclofen analysis using LC-MS/MS, reversed-phase columns like C8 or C18 are commonly used. iscientific.orgijsr.net

Key optimization steps include:

Mobile Phase Selection : The composition of the mobile phase, typically a mixture of an aqueous buffer (like ammonium formate or formic acid) and an organic solvent (like acetonitrile or methanol), is adjusted to achieve optimal retention time, peak shape, and separation from interfering compounds. iscientific.orgsphinxsai.comakjournals.com The pH of the mobile phase is also a critical parameter that can be adjusted to improve separation. akjournals.com

Column Selection : The choice of stationary phase (e.g., C8, C18, chiral columns) and column dimensions impacts the separation efficiency. iscientific.orgsphinxsai.commdpi.com

Flow Rate : Adjusting the flow rate helps to optimize the analysis time and chromatographic resolution. iscientific.orgsphinxsai.com

Mass Spectrometry Detection : Detection parameters in the mass spectrometer are optimized to maximize the signal for both baclofen and Baclofen-d4. This involves selecting the appropriate ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and optimizing parameters like declustering potential and collision energy to find the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). iscientific.orgsphinxsai.commdpi.com For baclofen, common MRM transitions include m/z 214.1 > 151.1, while for Baclofen-d4, a common transition is m/z 218.1 > 155.1. mdpi.comfda.gov

A well-optimized method ensures that baclofen and Baclofen-d4 elute with sharp, symmetrical peaks, free from interference, which is fundamental for accurate and precise quantification. iscientific.org

Application of Baclofen-d4 in Bioanalytical Method Development and Quality Control

The deuterated form of baclofen, Baclofen-d4, is a critical tool in the development and quality control of bioanalytical methods designed to quantify baclofen in various biological matrices. Its structural similarity and mass difference make it an ideal internal standard, particularly for highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govcaymanchem.com The use of a stable isotope-labeled internal standard like Baclofen-d4 is considered the most effective way to compensate for potential matrix effects, such as enhancement or suppression of the analyte signal, which can vary during a chromatographic run and lead to inaccurate concentration measurements. nih.gov

Baclofen-d4 is instrumental in several key aspects of bioanalytical method development:

Method Validation: It is essential for validating analytical methods by assessing parameters such as linearity, reproducibility, and recovery. aquigenbio.comresearchgate.netsphinxsai.com

Quality Control (QC): Baclofen-d4 is used in the preparation of quality control samples to ensure the accuracy and precision of the analytical run. nih.goviscientific.org

Pharmacokinetic Studies: The use of Baclofen-d4 as an internal standard allows for the reliable quantification of baclofen in plasma and other biological fluids, which is crucial for pharmacokinetic studies. sphinxsai.commdpi.comnih.gov

The validation of an analytical method ensures its reliability for its intended purpose. Baclofen-d4 plays a pivotal role in establishing key validation parameters for the quantification of baclofen.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods using Baclofen-d4 as an internal standard, excellent linearity has been demonstrated across various concentration ranges. For instance, one LC-MS/MS method for baclofen in human plasma showed linearity from 25 to 1,000 ng/mL with a correlation coefficient (r²) greater than 0.999. nih.govresearchgate.net Another method for post-mortem whole blood was linear from 0.05 to 1.00 µg/mL for baclofen, also with an r² > 0.999. researchgate.net A high-throughput LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 5.023 ng/mL. researchgate.net

Table 1: Linearity of Baclofen Quantification Methods Using Baclofen-d4

| Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

| Human Plasma | 25 - 1,000 ng/mL | > 0.999 | nih.govresearchgate.net |

| Human Post-Mortem Whole Blood | 0.05 - 1.00 µg/mL | > 0.999 | researchgate.net |

| Human Plasma | 20.1 - 1000 ng/mL | Not Specified | sphinxsai.com |

| Human Plasma and Cerebrospinal Fluid | 1 - 1500 ng/mL | Not Specified | nih.gov |

Reproducibility (Precision): Reproducibility, or precision, assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (RSD). Methods utilizing Baclofen-d4 consistently demonstrate high precision. For example, one study reported intraday and interday imprecisions of less than 5% RSD. nih.govresearchgate.net Another method showed an inaccuracy of less than 10% and an imprecision of less than 10%. nih.gov

Recovery: Recovery is the measure of the efficiency of an analytical method in extracting the analyte from the biological matrix. The use of Baclofen-d4 helps to accurately determine the recovery of baclofen. In one validated method, the average recovery of baclofen was found to be 30%. nih.govresearchgate.net Another study reported a significantly higher average recovery of over 98.9% for baclofen. researchgate.net A different LC-MS/MS method demonstrated a mean recovery of 68.98% for baclofen, with the recovery of the internal standard, Baclofen-d4, being 69.31%. sphinxsai.com In a study involving both plasma and cerebrospinal fluid, the recovery of baclofen and its metabolite was approximately 90%, with the recovery of the deuterated internal standards for S- and R-baclofen being 88.1% and 86.4%, respectively. nih.gov

Table 2: Precision and Recovery Data for Baclofen Assays Using Baclofen-d4

| Parameter | Value | Biological Matrix | Reference |

| Intraday & Interday Imprecision (%RSD) | < 5% | Human Plasma | nih.govresearchgate.net |

| Inaccuracy & Imprecision | < 10% | Human Plasma | nih.gov |

| Average Recovery | 30% | Human Plasma | nih.govresearchgate.net |

| Average Recovery | > 98.9% | Human Post-Mortem Whole Blood | researchgate.net |

| Mean Recovery (Baclofen) | 68.98% | Human Plasma | sphinxsai.com |

| Mean Recovery (Baclofen-d4) | 69.31% | Human Plasma | sphinxsai.com |

| Recovery (Baclofen & Metabolite) | ~90% | Human Plasma and CSF | nih.gov |

| Recovery (S-Baclofen-d4) | 88.1% | Human Plasma and CSF | nih.gov |

| Recovery (R-Baclofen-d4) | 86.4% | Human Plasma and CSF | nih.gov |

Role in Traceability and Pharmacopeial Standards Compliance

Baclofen-d4, as a certified reference material, plays a crucial role in establishing traceability and ensuring compliance with pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). aquigenbio.comvsquarelifescience.comaxios-research.com Certified reference materials are essential for the calibration and validation of analytical methods, providing a benchmark against which measurements can be compared. sigmaaldrich.comsigmaaldrich.com

The use of Baclofen-d4 allows for:

Traceability of Measurements: By using a well-characterized internal standard, analytical results can be traced back to a recognized standard, ensuring their accuracy and comparability across different laboratories and over time.

Compliance with Regulatory Guidelines: Regulatory bodies often require the use of validated analytical methods with traceable standards for the analysis of pharmaceutical compounds. The use of Baclofen-d4 helps to meet these stringent requirements for applications such as Abbreviated New Drug Applications (ANDA). aquigenbio.com

In a study analyzing baclofen enantiomers and their metabolite in human plasma and cerebrospinal fluid, Baclofen-d4 was used as the internal standard to ensure the accuracy and precision of the validated method, making it suitable for routine analysis of clinical samples. mdpi.comnih.gov This highlights the importance of Baclofen-d4 in clinical and research settings where adherence to high standards of quality and accuracy is paramount.

Application of Baclofen D4 in Pharmacokinetic and Metabolic Research Methodologies

Isotopic Tracing for Investigating Drug Disposition Processes (D4 as a Probe)

The core principle behind using Baclofen-d4 in pharmacokinetic studies lies in the concept of isotopic tracing. Deuterium (B1214612) (d), a stable, non-radioactive isotope of hydrogen, is incorporated into the baclofen (B1667701) molecule, creating Baclofen-d4. medchemexpress.comjuniperpublishers.com This "heavy" version is chemically almost identical to the regular drug but can be distinguished by mass spectrometry. nih.govoup.com This allows researchers to administer both the labeled and unlabeled drug and track their separate fates within the body, providing a clear picture of the drug's disposition.

Methodological Framework for Absorption Studies

Baclofen is generally absorbed rapidly after oral administration, with peak plasma concentrations typically reached within one to two hours. nih.govfrontiersin.orgdrugbank.com However, absorption can be dose-dependent and show significant variation between individuals. drugbank.comfda.gov

Methodological Framework for Distribution Studies

Once absorbed, baclofen distributes throughout the body. nih.gov It has a plasma protein binding of approximately 30%. drugbank.com A key aspect of its distribution is its ability to cross the blood-brain barrier to exert its therapeutic effects, although concentrations in the cerebrospinal fluid (CSF) are significantly lower than in the plasma. drugbank.com

Baclofen-d4 is instrumental in detailed distribution studies. By analyzing tissue and fluid samples (such as plasma and CSF) for the presence of both baclofen and Baclofen-d4, scientists can map the drug's distribution pattern and determine the volume of distribution. nih.govresearchgate.netmdpi.com This information is crucial for understanding how the drug reaches its target sites and for correlating plasma concentrations with therapeutic or adverse effects.

Methodological Framework for Excretion Studies

The primary route of elimination for baclofen is through the kidneys, with a large portion of the dose being excreted unchanged in the urine. nih.govfda.govnih.gov The elimination half-life is relatively short, typically ranging from 2 to 6 hours. nih.gov

Excretion studies utilizing Baclofen-d4 involve the collection of urine and feces over a specific period after drug administration. nih.govsemanticscholar.org Analysis of these samples by LC-MS/MS allows for the precise quantification of both the parent drug and its deuterated counterpart. This helps in calculating the renal clearance and identifying the proportion of the drug eliminated through different routes. nih.gov Early studies using radiolabeled baclofen (14C-baclofen) established that about 80% of the dose is excreted in the urine. nih.govsemanticscholar.org

Elucidation of Metabolic Pathways Using Deuterated Baclofen

While a significant portion of baclofen is excreted unchanged, about 15% undergoes metabolism, primarily in the liver. drugbank.comfda.govpharmacompass.com The use of deuterated baclofen has been pivotal in clarifying these metabolic pathways.

Identification and Quantification of Baclofen Metabolites (e.g., 3-(4-chlorophenyl)-4-hydroxybutyric acid)

The main metabolic process for baclofen is deamination, which results in the formation of the pharmacologically inactive metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA). nih.govnih.govsemanticscholar.orgcaymanchem.com

The use of Baclofen-d4 as an internal standard in LC-MS/MS methods allows for the highly accurate and sensitive quantification of both baclofen and its metabolites in biological fluids. nih.govmdpi.comresearchgate.net This is achieved by comparing the signal of the analyte to the known concentration of the deuterated internal standard, which helps to correct for any variations during sample preparation and analysis. nih.govresearchgate.net Research has also identified a minor metabolite, a glucuronide conjugate of CHBA (M2), found in trace amounts in human urine. nih.govsemanticscholar.org

| Analytical Method Details for Baclofen and Metabolite Quantification | |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.goviscientific.org |

| Internal Standard | Baclofen-d4 veeprho.comnih.govresearchgate.net |

| Primary Metabolite | 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA) nih.govnih.govsemanticscholar.org |

| Sample Types | Plasma, Urine, Cerebrospinal Fluid (CSF) nih.goviscientific.orgmdpi.com |

| Extraction Methods | Solid-Phase Extraction (SPE), Protein Precipitation nih.govmdpi.com |

Investigation of Stereoselective Metabolism through Deuterated Analogs

Baclofen is a racemic mixture, meaning it consists of equal amounts of two mirror-image enantiomers: R-baclofen and S-baclofen. nih.govsemanticscholar.org Research has revealed that the metabolism of baclofen is stereoselective, with the S-enantiomer being preferentially metabolized. frontiersin.org

Studies using deuterated analogs of the individual enantiomers have been crucial in uncovering this stereoselectivity. nih.gov By administering racemic baclofen and analyzing plasma and urine samples with chiral chromatography methods, researchers have shown that the main metabolite, CHBA, is primarily formed from the S-enantiomer of baclofen. nih.govsemanticscholar.org In contrast, when the active R-enantiomer (also known as arbaclofen (B1665165) or STX209) is administered alone, this metabolite is not detected. nih.govsemanticscholar.org This finding highlights that the metabolic burden falls on the S-enantiomer, leading to different pharmacokinetic profiles for the two enantiomers when administered as a racemic mixture. nih.gov

| Stereoselective Metabolism of Baclofen | |

| Racemic Mixture | Contains both R- and S-baclofen nih.gov |

| Active Enantiomer | R-baclofen nih.gov |

| Metabolized Enantiomer | S-baclofen frontiersin.org |

| Metabolic Process | Oxidative deamination nih.govsemanticscholar.org |

| Resulting Metabolite | S-3-(4-chlorophenyl)-4-hydroxybutyric acid nih.gov |

In Vitro Metabolism Studies (e.g., using human hepatocytes)

Baclofen-d4, a deuterated version of baclofen, serves as a crucial internal standard in in vitro metabolism studies designed to investigate the metabolic fate of baclofen. nih.gov These studies often utilize human hepatocytes, which are considered the gold standard for in vitro metabolism assays because they contain a full complement of hepatic enzymes, transporters, and necessary co-factors. bdj.co.jp

In a notable study, cryopreserved human hepatocytes were used to assess the metabolism of baclofen. nih.gov The hepatocytes, pooled from multiple donors to minimize individual variability, were incubated with baclofen at 37°C in a controlled environment. nih.govevotec.com The viability of the cells was confirmed before and after the incubation period. nih.gov The analysis, which employed liquid chromatography-mass spectrometry (LC-MS), used Baclofen-d4 as an internal standard for accurate quantification. nih.gov

The results from these human hepatocyte incubations demonstrated that baclofen is not significantly metabolized. nih.gov Over a four-hour incubation period, 98-101% of the initial baclofen concentration remained, indicating a lack of significant turnover by hepatic enzymes. nih.gov This finding aligns with broader pharmacokinetic data, which shows that approximately 85% of a baclofen dose is excreted unchanged in the urine, with metabolites accounting for less than 15% of the excreted amount. nih.govdrugbank.com The primary metabolite identified in human studies is 3-(4-chlorophenyl)-4-hydroxybutyric acid, a product of deamination. nih.govfda.gov

Interestingly, while baclofen itself shows minimal metabolism, studies investigating its enantiomers, R- and S-baclofen, have revealed stereoselective metabolism. Evidence points to the S-enantiomer being metabolized via oxidative deamination to a greater extent than the R-enantiomer. nih.gov

The use of Baclofen-d4 is critical in these experiments to ensure the precision and accuracy of the quantitative analysis, allowing researchers to confidently conclude the metabolic stability of the parent compound.

Table 1: In Vitro Metabolism of Baclofen in Human Hepatocytes

| Parameter | Details | Finding | Reference |

| Test System | Cryopreserved Human Hepatocytes (pooled from 3 donors) | N/A | nih.gov |

| Test Article | Racemic Baclofen (2 and 20 µM) | N/A | nih.gov |

| Internal Standard | Baclofen-d4 | N/A | nih.gov |

| Incubation Time | 4 hours | N/A | nih.gov |

| Analysis Method | LC-MS | N/A | nih.gov |

| Metabolism | Percentage of Baclofen remaining after 4 hours | 98-101% | nih.gov |

| Conclusion | Baclofen was not metabolized in human hepatocytes. | N/A | nih.gov |

Utilization of Baclofen-d4 in Non-Human In Vivo Pharmacokinetic Models

Baclofen-d4 is instrumental as an internal standard in non-human in vivo studies that aim to elucidate the pharmacokinetic profile of baclofen. These studies, often conducted in animal models such as rats and dogs, provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

In studies involving rats, Baclofen-d4 has been used to support the development and validation of sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of baclofen in various biological matrices including plasma, urine, and tissue homogenates. researchgate.net These methods are essential for characterizing the pharmacokinetic parameters of baclofen.

For instance, pharmacokinetic studies in rats have investigated the effects of repeated baclofen administration. oup.com In one such study, repeated pretreatment with baclofen led to an increased peak concentration (Cmax) and absorption rate constant (ka), alongside a reduced volume of distribution (Vd) and elimination half-life (t1/2). oup.com These findings suggest that chronic administration may induce adaptive changes in the drug's transport and disposition. oup.com

In another study using a rat model, the potential pharmacokinetic interactions between baclofen and herbal medications were evaluated. researchgate.net The co-administration of certain herbal extracts was observed to alter the plasma concentration and urinary excretion of baclofen. researchgate.net

Canine models have also been employed to investigate the pharmacokinetics of intravenously administered baclofen. nih.gov A study in dogs determined that the concentration-time profiles of baclofen were best described by a two-compartment model, with a mean distribution half-life of 11 minutes and an elimination half-life of 222 minutes. nih.gov

Across these diverse non-human in vivo studies, the consistent use of Baclofen-d4 as an internal standard ensures the reliability of the pharmacokinetic data generated. This, in turn, allows for a more accurate understanding of how the body handles baclofen and provides a basis for predicting its behavior in humans.

Table 2: Selected Non-Human In Vivo Pharmacokinetic Studies of Baclofen

| Animal Model | Study Focus | Key Pharmacokinetic Findings | Reference |

| Rat | Effect of repeated baclofen administration | Increased Cmax and absorption rate; reduced volume of distribution and elimination half-life. | oup.com |

| Rat | Interaction with herbal medications | Altered plasma concentration and urinary excretion of baclofen. | researchgate.net |

| Mouse | Pharmacokinetic-pharmacodynamic modeling | A two-compartment open model was selected, with the brain as the peripheral compartment linked to the antinociceptive effect. | nih.gov |

| Dog | Intravenous baclofen pharmacokinetics | Two-compartment model fit; mean distribution half-life of 11 min and elimination half-life of 222 min. | nih.gov |

Physicochemical and Isotopic Properties Relevant to Research Applications of Baclofen D4

Potential for Kinetic Isotope Effects in Research Studies

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of chemical bonds and, consequently, the activation energy of a reaction. libretexts.org

The primary kinetic isotope effect occurs when a bond to the isotope is broken in the rate-determining step of a reaction. libretexts.org Since the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are generally slower. google.com Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position adjacent to the reacting center. libretexts.org

Investigating kinetic isotope effects for Baclofen-d4 would typically involve comparative in vitro or in vivo metabolic studies.

In Vitro Studies: Incubating Baclofen (B1667701) and Baclofen-d4 with human liver microsomes or specific cytochrome P450 enzymes would allow for the direct comparison of their metabolic rates. The formation of the primary metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid, would be monitored over time for both compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

In Vivo Studies: Administering Baclofen and Baclofen-d4 to animal models or, in a clinical research setting, to human volunteers would enable the comparison of their pharmacokinetic profiles. Plasma and urine samples would be collected at various time points and analyzed to determine parameters such as clearance, half-life, and the ratio of parent drug to metabolite. semanticscholar.org

While the primary use of Baclofen-d4 is as an internal standard, where a KIE is generally not a concern for analytical accuracy, understanding potential isotope effects is crucial if it were to be used as a metabolic tracer or in studies specifically designed to probe reaction mechanisms. veeprho.com

Theoretical Considerations of Deuterium Substitution on Reaction Rates

Characterization of Baclofen-d4 as a Certified Reference Material

Baclofen-d4 is widely available as a Certified Reference Material (CRM), which is essential for ensuring the accuracy and reliability of analytical measurements in research, clinical toxicology, and forensic analysis. cerilliant.com

The production and certification of CRMs are governed by international standards, primarily ISO 17034. aroscientific.comansi.org This standard outlines the general requirements for the competence of reference material producers, ensuring that the materials are of high quality, with stated metrological traceability and uncertainty. ansi.orgpjlabs.com Adherence to ISO 17034 provides confidence to end-users that the CRM is suitable for its intended purpose, such as calibrating instruments and validating analytical methods. aroscientific.com

The certificate of analysis (COA) accompanying a CRM provides crucial information, including the identity and purity of the material, its certified concentration, and the uncertainty of the certified value. lipomed-shop.com

A comprehensive suite of analytical techniques is employed to confirm the identity and assess the purity of Baclofen-d4 reference standards. lipomed-shop.comchromservis.eu

Identity Confirmation:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the presence of the deuterated compound. chromservis.eu High-resolution mass spectrometry can confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and confirm the positions of the deuterium labels.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. chromservis.eu

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any impurities. esschemco.comchromservis.eu

Gas Chromatography (GC): Can also be used for purity analysis, often in conjunction with mass spectrometry (GC-MS). lipomed-shop.com

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for both qualitative and quantitative analysis, allowing for the separation and detection of the compound and any impurities. chromservis.eu

The combination of these techniques ensures that Baclofen-d4 CRMs meet the stringent quality requirements for their use in demanding analytical applications. aquigenbio.com

Interactive Data Table: Physicochemical Properties of Baclofen-d4

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈D₄ClNO₂ | caymanchem.comaxios-research.com |

| Molecular Weight | ~217.7 g/mol | caymanchem.comaxios-research.com |

| Isotopic Purity | ≥98% or ≥99% deuterated forms | caymanchem.comfujifilm.comesschemco.com |

| Appearance | White solid | esschemco.com |

| Storage Temperature | -20°C | caymanchem.com |

| Stability | ≥ 4 years at -20°C | caymanchem.com |

| Solubility | Soluble in water | caymanchem.com |

Future Directions and Emerging Research Avenues for Deuterated Baclofen

Advancements in Deuteration Technologies for Complex Molecules

The synthesis of deuterated molecules, once a formidable challenge, has been significantly streamlined by recent innovations in chemical synthesis. These advancements are pivotal for producing complex deuterated compounds like baclofen (B1667701) analogs with high precision and efficiency.

Modern deuteration is moving beyond classical methods towards highly selective and efficient techniques. Hydrogen Isotope Exchange (HIE) has emerged as a powerful strategy for the site-selective deuteration of organic compounds. rsc.org This method allows for the direct replacement of C-H bonds with C-D bonds, often late in the synthetic sequence, which is highly advantageous for complex drug molecules. rsc.orgresearchgate.net

Recent progress has been driven by the development of novel catalysts. For instance, iridium-based catalysts are noted for their efficiency in ortho-directed HIE reactions under mild conditions. acs.org Furthermore, new methods employing in-situ generated nickel nanoparticles from air-stable precursors offer a practical means for the precise deuteration of azine-containing pharmaceuticals using deuterium (B1214612) gas. chemrxiv.org Other emerging strategies include reductive and dehalogenative deuteration, which expand the toolkit for creating selectively deuterated compounds. researchgate.netacs.org The use of D2O as an inexpensive and readily available deuterium source is also a focus of developing more sustainable and cost-effective deuteration protocols. researchgate.net

These technologies are crucial for overcoming challenges in synthesizing deuterated intermediates that might be fragile or difficult to access, enabling the creation of a wider variety of deuterated molecules for research. assumption.edu

| Deuteration Technology | Description | Key Advantages | Relevant Research Areas |

| Hydrogen Isotope Exchange (HIE) | Direct, catalyst-mediated replacement of hydrogen with deuterium. rsc.orgresearchgate.net | High site-selectivity, applicable late-stage in synthesis. | Medicinal chemistry, drug metabolism studies. acs.org |

| Catalysis (Iridium, Nickel) | Use of transition metal catalysts to facilitate C-H to C-D bond formation. acs.orgchemrxiv.org | High efficiency, mild reaction conditions, regioselectivity. chemrxiv.org | Pharmaceutical synthesis, complex molecule deuteration. chemrxiv.org |

| Reductive Deuteration | Introduction of deuterium via the reduction of functional groups like ketones or unsaturated bonds. researchgate.netresearchgate.net | Access to specific deuterated motifs. | Synthesis of labeled building blocks. researchgate.netresearchgate.net |

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Provides an alternative route for deuterium incorporation. | Synthesis of selectively labeled organic compounds. researchgate.net |

Expanding the Application of Baclofen-d4 in Targeted Research Fields

The primary and most established application of Baclofen-d4 is its use as an internal standard in quantitative analysis, particularly in combination with mass spectrometry. caymanchem.comscbt.comcerilliant.com Its chemical properties, being nearly identical to the non-deuterated analyte, allow it to co-elute during chromatography, making it the ideal standard for correcting variations during sample extraction, injection, and ionization. aptochem.comnih.gov

The use of deuterated standards like Baclofen-d4 is crucial for achieving high accuracy and precision in bioanalysis. texilajournal.comclearsynth.com This is especially important in complex biological matrices such as human plasma and cerebrospinal fluid (CSF), where matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govresearchgate.net Baclofen-d4 effectively compensates for these matrix effects, ensuring robust and reliable measurements. nih.gov

Consequently, Baclofen-d4 is an indispensable tool in several research and diagnostic fields:

Clinical Pharmacokinetics: To accurately measure the concentration of baclofen and its metabolites in patients, helping to understand its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comsphinxsai.com

Forensic Toxicology: For the precise quantification of baclofen in biological samples in forensic investigations. cerilliant.com

Pharmaceutical Research: In the development and validation of analytical methods for new drug formulations and in preclinical studies.

Alcohol Dependence Research: Baclofen is investigated for treating alcohol dependence, and Baclofen-d4 is used in studies to quantify drug levels in participants. nih.gov

| Research Field | Specific Application of Baclofen-d4 | Analytical Advantage |

| Clinical Pharmacokinetics | Quantifying baclofen enantiomers (R- and S-baclofen) and metabolites in plasma and CSF. researchgate.netmdpi.com | High accuracy and precision, enabling reliable therapeutic monitoring and dose optimization studies. texilajournal.com |

| Forensic Analysis | Use as a certified reference material for baclofen quantification in toxicological screening. cerilliant.com | Ensures legally defensible and unambiguous identification and quantification. |

| Pharmaceutical Development | Internal standard for LC-MS/MS method validation for baclofen in human plasma. nih.govsphinxsai.com | Compensates for matrix effects, leading to robust and reproducible analytical methods. nih.gov |

| Neuroscience Research | Investigating the distribution of baclofen across the blood-brain barrier. mdpi.com | Enables sensitive detection in low-volume samples like CSF. mdpi.com |

Integration of Deuterated Compound Research with Advanced Analytical Platforms

The full potential of deuterated compounds like Baclofen-d4 and its future analogs is realized through their integration with state-of-the-art analytical platforms. The synergy between deuterated probes and advanced instrumentation is driving new research capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the cornerstone for quantitative analysis. texilajournal.comlcms.cz The high sensitivity and selectivity of modern LC-MS/MS systems, especially when using techniques like multiple reaction monitoring (MRM), allow for the detection of extremely low concentrations of baclofen and its metabolites. researchgate.netnih.gov The use of a deuterated internal standard like Baclofen-d4 is considered the gold standard for LC-MS/MS quantification, minimizing analytical variability and ensuring data of the highest quality. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. acs.org While not a direct application of Baclofen-d4, the principles of deuterium labeling are central to this method. HDX-MS could be employed to study how the GABAB receptor changes its shape upon binding to baclofen, providing insights into its mechanism of action. The development of computational tools to automate and interpret HDX-MS data is making this sophisticated platform more accessible. acs.org

Raman Spectroscopy and Imaging: As mentioned previously, the integration of deuterated probes with confocal Raman microscopy provides a non-invasive method for in-situ molecular imaging. nih.gov This platform allows for tracking the distribution of a deuterated drug within cells and tissues, offering a unique window into its biological journey. beilstein-journals.orgeuropa.eu This approach avoids the potential artifacts associated with fluorescent labels and provides highly specific chemical information. beilstein-journals.org

| Analytical Platform | Role of Deuterated Compound | Research Application | Key Benefit |

| LC-MS/MS | Internal Standard (e.g., Baclofen-d4): For accurate quantification. nih.gov | Pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology. mdpi.com | High precision, accuracy, and sensitivity; correction for matrix effects. nih.govclearsynth.com |

| HDX-MS | Deuterated Solvent (e.g., D2O): To label exchangeable protons in proteins. acs.org | Studying protein-ligand interactions (e.g., Baclofen with GABAB receptor). | Provides information on protein structure, dynamics, and binding sites. acs.org |

| Confocal Raman Microscopy | Deuterated Probe: Direct imaging via the C-D bond vibration. nih.govbeilstein-journals.org | Real-time tracking of drug uptake and distribution in living cells. europa.eu | Label-free, non-invasive imaging with high chemical specificity. beilstein-journals.org |

Q & A

What are the standard analytical protocols for identifying and quantifying Baclofen-d4 (Major) in experimental samples?

Basic Research Question

To ensure accurate identification and quantification of Baclofen-d4 (Major), researchers should employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides precise isotopic pattern verification (deuterium incorporation ≥98%), while NMR confirms structural integrity by comparing chemical shifts to non-deuterated Baclofen . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is recommended to minimize matrix effects . Purity assessment should follow guidelines from the Beilstein Journal of Organic Chemistry, which mandates reporting retention times, column specifications, and detection limits .

How should isotopic effects of deuterium in Baclofen-d4 (Major) be experimentally addressed in pharmacokinetic studies?

Advanced Research Question

Deuterium isotope effects (DIEs) can alter metabolic stability, requiring controlled experimental design. Researchers must:

- Compare metabolic pathways : Use in vitro hepatic microsomal assays to measure clearance rates of Baclofen-d4 versus non-deuterated Baclofen under identical conditions .

- Control for kinetic isotope effects (KIEs) : Conduct time-course studies to assess whether deuterium substitution impacts CYP450 enzyme binding affinity .

- Validate findings : Replicate results across multiple biological matrices (e.g., plasma, cerebrospinal fluid) and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to distinguish isotopic effects from experimental noise .

What methodologies are recommended for ensuring batch-to-batch consistency in Baclofen-d4 (Major) synthesis?

Basic Research Question

Batch consistency requires adherence to Good Manufacturing Practices (GMP) for deuterated compounds:

- Document reaction parameters : Record temperature, solvent purity, and catalyst loading for each synthesis batch .

- Implement quality control (QC) : Use orthogonal techniques (e.g., HPLC for enantiomeric purity, Karl Fischer titration for residual moisture) and report deviations exceeding ±2% .

- Cross-validate with independent labs : Share samples with collaborating institutions to verify reproducibility, as per the CONSORT guidelines for chemical synthesis .

How can researchers design experiments to isolate the pharmacological activity of Baclofen-d4 (Major) from endogenous GABA-B receptor interference?

Advanced Research Question

To isolate pharmacological effects:

- Use receptor knockout models : Employ CRISPR-edited cell lines lacking GABA-B receptors to establish baseline activity .

- Apply competitive binding assays : Titrate Baclofen-d4 against radiolabeled GABA-B ligands (e.g., [³H]CGP54626) to calculate binding affinities (Ki) .

- Leverage molecular dynamics simulations : Model deuterium’s impact on receptor-ligand interactions using software like GROMACS, comparing results to in vitro data .

What strategies resolve contradictions in reported pharmacokinetic data between Baclofen-d4 (Major) and non-deuterated Baclofen?

Advanced Research Question

Contradictions often arise from methodological variability. To address this:

- Conduct meta-analyses : Pool data from multiple studies using Cochrane Review criteria, weighting results by sample size and methodological rigor .

- Evaluate confounders : Stratify studies by administration route (oral vs. intrathecal) and species-specific metabolic differences .

- Reanalyze raw data : Apply unified pharmacokinetic models (e.g., non-compartmental analysis) to recalculate area under the curve (AUC) and half-life (t½) .

What ethical and regulatory considerations apply to preclinical studies using Baclofen-d4 (Major) in animal models?

Basic Research Question

Researchers must:

- Obtain ethical approvals : Submit protocols to institutional animal care committees (IACUCs) with justification for deuterated compound use .

- Adhere to ARRIVE guidelines : Report animal strain, dosing regimens, and humane endpoints in detail .

- Monitor isotopic toxicity : Include negative control groups to assess deuterium-specific adverse effects (e.g., neurobehavioral changes) .

How can isotopic labeling with Baclofen-d4 (Major) improve the sensitivity of mass spectrometry imaging (MSI) in neurological tissues?

Advanced Research Question

Deuterium labeling enhances MSI specificity by:

- Reducing background noise : Use matrix-assisted laser desorption/ionization (MALDI) with deuterated matrices to suppress endogenous lipid signals .

- Enabling multiplexed detection : Co-administer Baclofen-d4 with other deuterated tracers (e.g., d3-glutamate) to map multiple neurotransmitter pathways .

- Quantifying spatial distribution : Apply imaging software (e.g., SCiLS Lab) to generate heatmaps of Baclofen-d4 penetration across blood-brain barrier models .

What are the best practices for replicating Baclofen-d4 (Major) studies across different laboratory settings?

Basic Research Question

Replication requires:

- Detailed method sharing : Publish full protocols in supplementary materials, including instrument calibration logs and raw data files .

- Standardize reagents : Source Baclofen-d4 from vendors providing certificates of analysis (CoA) with lot-specific deuterium enrichment data .

- Cross-lab validation : Participate in interlaboratory studies, such as those organized by the International Council for Harmonisation (ICH), to harmonize analytical practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.